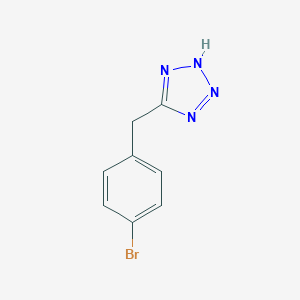

5-(4-Bromo-benzyl)-2H-tetrazole

Übersicht

Beschreibung

5-(4-Bromo-benzyl)-2H-tetrazole: is an organic compound that features a tetrazole ring substituted with a 4-bromo-benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole typically involves the reaction of 4-bromo-benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion displaces the chloride ion, forming the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromo-benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzyl derivatives.

Coupling Products: Biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

5-(4-Bromo-benzyl)-2H-tetrazole is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive and anti-inflammatory agents. Its structural similarity to known therapeutic compounds allows it to serve as a building block for new drug candidates targeting various diseases, including hypertension and inflammation .

Anticancer Properties

Research indicates that tetrazole derivatives exhibit anticancer activity. The compound has been explored for its potential to inhibit cancer cell proliferation, suggesting that modifications to the tetrazole structure could enhance its efficacy against different cancer types .

Neuropharmacological Effects

Studies have demonstrated that this compound can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, showing promise as a candidate for developing antidepressant medications . The compound's IC50 values indicate strong inhibitory effects, which are critical for its potential therapeutic use in treating mood disorders .

Chemical Synthesis

Intermediate in Organic Reactions

The compound is widely used as an intermediate in various organic reactions. It participates in substitution reactions where the bromine atom can be replaced with other nucleophiles, facilitating the synthesis of complex organic molecules .

Coordination Chemistry

Due to its ability to form stable complexes with metal ions, this compound is also studied for its applications in coordination chemistry , where it acts as a ligand . This property is crucial for developing new materials and catalysts.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Inhibition Studies : Research has shown that structural modifications of tetrazoles can enhance their binding affinity to neurotransmitter transporters, providing insights into designing more effective antidepressants .

- Antiproliferative Effects : Investigations into related tetrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

- Synthetic Methodologies : Innovative synthetic routes utilizing this compound have been developed, showcasing its role in modular synthesis approaches that streamline the production of complex molecules .

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-benzyl)-2H-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The 4-bromo-benzyl group can enhance lipophilicity, improving cell membrane permeability and target binding.

Vergleich Mit ähnlichen Verbindungen

- 5-(4-Chloro-benzyl)-2H-tetrazole

- 5-(4-Methyl-benzyl)-2H-tetrazole

- 5-(4-Fluoro-benzyl)-2H-tetrazole

Comparison:

- Uniqueness: The presence of the bromine atom in 5-(4-Bromo-benzyl)-2H-tetrazole imparts unique reactivity compared to its chloro, methyl, and fluoro analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

- Reactivity: The bromine atom can participate in specific substitution and coupling reactions that may not be as efficient with other substituents.

- Applications: While all these compounds can be used in organic synthesis and medicinal chemistry, the specific properties of the bromine atom can make this compound more suitable for certain applications, such as in the development of brominated pharmaceuticals or materials.

Biologische Aktivität

5-(4-Bromo-benzyl)-2H-tetrazole is an organic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula C₈H₇BrN₄ and a molecular weight of 228.07 g/mol, features a tetrazole ring, which is known for its reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a bromobenzyl group attached to a tetrazole ring. The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrN₄ |

| Molecular Weight | 228.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Properties :

- Studies have demonstrated that this compound shows significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .

- In vitro tests have shown that this compound can effectively combat fungal strains such as Candida albicans and Aspergillus flavus .

- Cytotoxic Effects :

- Mechanism of Action :

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study by Awasthi et al. (2014) highlighted the synthesis of various substituted tetrazoles, including this compound, demonstrating good yields and significant antibacterial activity against common pathogens .

- In another research effort, compounds structurally related to this compound were tested for their ability to inhibit bacterial growth, revealing that modifications in the tetrazole structure could enhance or reduce biological activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 5-(4-Chlorobenzyl)-2H-tetrazole | C₈H₇ClN₄ | Antimicrobial activity |

| 5-(Phenyl)-2H-tetrazole | C₇H₇N₄ | Antibacterial properties |

| 5-(4-Methylbenzyl)-2H-tetrazole | C₉H₉N₄ | Explored for different biological activities |

The structural differences among these compounds can significantly influence their reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

5-[(4-bromophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDQYGUQAPOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127152-64-1 | |

| Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.